molecular formula C19H13BrN4O3 B2680431 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one CAS No. 1251675-38-3

3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one

Cat. No.: B2680431
CAS No.: 1251675-38-3
M. Wt: 425.242
InChI Key: DOWIGVYZRRGNDC-UHFFFAOYSA-N
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Description

3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one is a useful research compound. Its molecular formula is C19H13BrN4O3 and its molecular weight is 425.242. The purity is usually 95%.
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Scientific Research Applications

Antioxidant Potential

Research indicates that compounds related to the structure of 3-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)-1,4-dihydropyridazin-4-one, particularly those incorporating bromophenyl groups, have been evaluated for their antioxidant activities. For instance, bromophenols from the marine red alga Rhodomela confervoides showed potent antioxidant activities, suggesting that similar structures could possess significant free radical scavenging abilities, potentially contributing to oxidative stress mitigation in biological systems (Li et al., 2011).

Biological Activities and Inotropic Effects

Oxadiazolothiazinones, which share a structural similarity with the compound , exhibit selective inotropic effects on isolated cardiac tissues without affecting chronotropy or vasorelaxant activity. This specificity towards LTCC (L-type calcium channels) suggests potential applications in cardiovascular research, particularly in developing agents that can modulate heart contractility with minimal side effects (Carosati et al., 2016).

Nonlinear Optical Properties

The synthesis and characterization of new 1,3,4-oxadiazole derivatives have revealed their promising nonlinear optical properties. Certain compounds containing Bromine demonstrated optical limiting behavior at specific wavelengths, indicating potential applications in optoelectronics and as materials for protecting optical sensors and human eyes from high-intensity light sources (Chandrakantha et al., 2011).

Antimicrobial and Antifungal Activities

Studies on Schiff bases containing 2,4-disubstituted thiazole rings, similar in complexity to the compound of interest, have shown significant antimicrobial and antifungal activities. This suggests the potential for derivatives of this compound to serve as templates for developing new antimicrobial agents (Bharti et al., 2010).

Properties

IUPAC Name

3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O3/c1-26-15-4-2-3-14(11-15)24-10-9-16(25)17(22-24)19-21-18(23-27-19)12-5-7-13(20)8-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOWIGVYZRRGNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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